Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and an ethyl ester group
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through aromatic nucleophilic substitution reactions . More research is required to elucidate the exact interactions and resulting changes.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound could potentially have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction between this compound and topoisomerase II results in the inhibition of the enzyme’s activity, leading to DNA double-strand breaks and cell cycle arrest.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway . Additionally, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of topoisomerase II, inhibiting its activity and causing DNA double-strand breaks . This inhibition leads to cell cycle arrest and apoptosis. Furthermore, this compound can modulate the activity of transcription factors, resulting in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its biochemical activity for extended periods . Prolonged exposure to light and air can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in significant toxicity and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can influence the activity of metabolic enzymes, resulting in altered metabolic pathways and cellular responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, leading to localized effects. For example, this compound has been shown to accumulate in tumor tissues, enhancing its efficacy in cancer treatment.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors, modulating gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction proceeds through the formation of an intermediate ester compound, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of a base like potassium carbonate and a solvent like dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate or ethyl 5-thiol-1,2,3-thiadiazole-4-carboxylate.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Coupling Products: Coupling reactions can produce various aryl or alkyl-substituted thiadiazoles.
Scientific Research Applications
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
- Ethyl 5-thiol-1,2,3-thiadiazole-4-carboxylate
- Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Comparison: Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also affects the compound’s electronic properties, making it more reactive in certain contexts compared to its chloro or amino analogs .
Properties
IUPAC Name |
ethyl 5-bromothiadiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEUYMRLYKXBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452216 | |
Record name | ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6439-91-4 | |
Record name | ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromothiadiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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